(Cyclopropylmethyl)(2,2-difluoroethyl)amine
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Overview
Description
(Cyclopropylmethyl)(2,2-difluoroethyl)amine is a chemical compound with the molecular formula C6H11F2N It is characterized by the presence of a cyclopropylmethyl group and a 2,2-difluoroethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2,2-difluoroethyl)amine typically involves the reaction of cyclopropylmethylamine with 2,2-difluoroethyl halides under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Cyclopropylmethylamine+2,2-difluoroethyl halide→this compound+Halide salt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(2,2-difluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
(Cyclopropylmethyl)(2,2-difluoroethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(2,2-difluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the cyclopropylmethyl and 2,2-difluoroethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride: A salt form of the compound with similar properties.
2,2-Difluoroethylamine: A simpler compound with only the 2,2-difluoroethyl group attached to an amine.
Cyclopropylmethylamine: A compound with only the cyclopropylmethyl group attached to an amine.
Uniqueness
This compound is unique due to the combination of the cyclopropylmethyl and 2,2-difluoroethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11F2N |
---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)4-9-3-5-1-2-5/h5-6,9H,1-4H2 |
InChI Key |
FJBMSXSYHFZMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC(F)F |
Origin of Product |
United States |
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